molecular formula C21H22ClN3OS B2769683 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-68-3

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2769683
CAS No.: 893787-68-3
M. Wt: 399.94
InChI Key: DJASKJNDTYDPMB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the Spiro Moiety: The spirocyclopentane group is introduced through a spirocyclization reaction.

    Attachment of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfanylacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide stands out due to its combination of a quinazoline core, spirocyclopentane group, and sulfanylacetamide moiety

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-14-8-9-18(16(22)12-14)23-19(26)13-27-20-15-6-2-3-7-17(15)24-21(25-20)10-4-5-11-21/h2-3,6-9,12,24H,4-5,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJASKJNDTYDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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